2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
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Overview
Description
2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound that features a combination of benzodioxole, hydrazine, chlorophenyl, and thiazine moieties. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Hydrazine Formation: Hydrazine derivatives can be synthesized by reacting hydrazine hydrate with appropriate aldehydes or ketones.
Thiazine Ring Formation: The thiazine ring can be formed through the reaction of thioamides with α-haloketones.
Final Coupling: The final compound is obtained by coupling the intermediate products under specific conditions, such as refluxing in an appropriate solvent with a catalyst.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the hydrazine or thiazine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can take place at the chlorophenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Medicine
Drug Development: Investigated for its potential as a lead compound in drug discovery.
Therapeutic Agents: Potential use as an anti-inflammatory or anticancer agent.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Binding: Inhibition of enzyme activity by binding to the active site.
Receptor Interaction: Modulation of receptor activity through binding to receptor sites.
Pathway Modulation: Alteration of biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
- **2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-chlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Uniqueness
The unique combination of benzodioxole, hydrazine, chlorophenyl, and thiazine moieties in 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide provides it with distinct chemical and biological properties
Properties
Molecular Formula |
C19H15ClN4O4S |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
(2E)-2-[(E)-1,3-benzodioxol-5-ylmethylidenehydrazinylidene]-N-(3-chlorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H15ClN4O4S/c20-12-2-1-3-13(7-12)22-18(26)16-8-17(25)23-19(29-16)24-21-9-11-4-5-14-15(6-11)28-10-27-14/h1-7,9,16H,8,10H2,(H,22,26)(H,23,24,25)/b21-9+ |
InChI Key |
DBNJDXHMZNFGMM-ZVBGSRNCSA-N |
Isomeric SMILES |
C1C(S/C(=N/N=C/C2=CC3=C(C=C2)OCO3)/NC1=O)C(=O)NC4=CC(=CC=C4)Cl |
Canonical SMILES |
C1C(SC(=NN=CC2=CC3=C(C=C2)OCO3)NC1=O)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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